Product packaging for Ethyl 3-aminocrotonate(Cat. No.:CAS No. 626-34-6)

Ethyl 3-aminocrotonate

Cat. No.: B3029339
CAS No.: 626-34-6
M. Wt: 129.16 g/mol
InChI Key: YPMPTULBFPFSEQ-PLNGDYQASA-N
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Description

Significance of β-Enamino Esters as Synthons in Organic Synthesis

β-Enamino esters, including ethyl 3-aminocrotonate, are highly valued as synthons in organic synthesis due to their dual electronic nature. acgpubs.orgresearchgate.net The term "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis. The versatility of β-enamino esters stems from their ability to act as both nucleophiles and electrophiles. researchgate.net The enamine system, with its electron-rich α-carbon and nitrogen atom, readily participates in reactions with electrophiles. Conversely, the electron-withdrawing ester group renders the β-carbon susceptible to nucleophilic attack.

This ambident reactivity allows for their participation in a wide array of chemical transformations, making them crucial intermediates for the synthesis of diverse bioactive compounds. acgpubs.org They are fundamental in constructing a variety of heterocycles such as pyridines, quinolines, pyrroles, pyrazoles, and oxazoles. acs.orgnih.gov Furthermore, their utility extends to the synthesis of β-amino acids, peptides, and various alkaloids. acgpubs.orgacgpubs.org The ability to readily form carbon-nitrogen and carbon-carbon bonds makes β-enamino esters, like this compound, powerful tools for molecular construction.

Historical Context and Early Research on this compound

The history of this compound is intrinsically linked to the development of multicomponent reactions, most notably the Hantzsch pyridine (B92270) synthesis, first reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org This reaction involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to produce a dihydropyridine (B1217469). wikipedia.orgnih.gov The in-situ formation of this compound from ethyl acetoacetate (B1235776) and ammonia is a key step in this process. scribd.com

Early research focused on harnessing the reactivity of this compound and its derivatives for the creation of pyridine-based structures. scribd.com These foundational studies established this compound as a readily accessible and highly useful intermediate. The Hantzsch synthesis and its variations became a cornerstone for producing 1,4-dihydropyridines (1,4-DHPs), a class of compounds that later gained immense importance as calcium channel blockers for treating cardiovascular diseases. wikipedia.orgnih.gov This historical foundation paved the way for the extensive exploration of this compound's synthetic potential in the 20th and 21st centuries. justdial.com

Overview of Synthetic Utility and Mechanistic Considerations of this compound

The synthetic utility of this compound is vast, primarily centered on its role as a precursor to a wide range of heterocyclic compounds and other valuable organic molecules. acs.orgnih.govresearchgate.net It is a key intermediate in the production of pharmaceuticals, including several calcium channel blockers like Nifedipine, Felodipine (B1672334), and Amlodipine, and is also used in the synthesis of agrochemicals. wikipedia.orgchemicalbull.comhaui.edu.vn

Mechanistic Considerations: The reactivity of this compound is governed by the interplay of its functional groups. The molecule exists as a mixture of (Z) and (E) geometric isomers, with the (Z)-isomer being generally more stable due to intramolecular hydrogen bonding. It also exhibits keto-enol tautomerism, existing in equilibrium with its imine form, although the enamine form is predominant.

The core of its reactivity lies in its ambident nucleophilic character. The nitrogen atom and the α-carbon of the enamine system are both nucleophilic centers. Acylation, for instance, can occur at either the nitrogen (N-acylation) to form enamides or at the α-carbon (C-acylation) to yield enaminones, with the outcome often directed by reaction conditions and the nature of the acylating agent.

Synthetic Applications: One of the most prominent applications is the Hantzsch Pyridine Synthesis , where this compound (or its precursor, ethyl acetoacetate with ammonia) reacts with an aldehyde and another molecule of a β-dicarbonyl compound to form 1,4-dihydropyridines. wikipedia.orgnih.gov These can then be oxidized to the corresponding aromatic pyridine derivatives.

The general reaction scheme is as follows:

Step 1: Knoevenagel condensation of an aldehyde with a β-ketoester.

Step 2: Michael addition of this compound to the resulting α,β-unsaturated carbonyl compound.

Step 3: Cyclization and dehydration to form the 1,4-dihydropyridine (B1200194) ring. wikipedia.org

Beyond the Hantzsch synthesis, this compound is employed in the synthesis of:

Quinolones: By reacting with appropriate precursors, it can be used to construct the quinolone scaffold, which is present in many antibacterial agents.

Pyrroles: It participates in various cyclization strategies to form substituted pyrroles. acs.org

Pyrazolones and Pyridinones: It serves as a starting material for the synthesis of these heterocycles through reactions with hydrazines and other suitable reagents. nih.gov

Pyrrolo[3,4-c]pyridines: Reactions with maleimides lead to the formation of this complex heterocyclic system. acs.org

A common laboratory synthesis of this compound involves the reaction of ethyl acetoacetate with ammonium acetate (B1210297), often in a solvent like methanol (B129727) at room temperature. haui.edu.vn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B3029339 Ethyl 3-aminocrotonate CAS No. 626-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMPTULBFPFSEQ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-34-6, 7318-00-5
Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Synthetic Methodologies for Ethyl 3 Aminocrotonate

Classical Preparative Routes

The traditional syntheses of ethyl 3-aminocrotonate primarily involve two well-established methods: the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source and the esterification of 3-aminocrotonic acid.

Condensation of Ethyl Acetoacetate with Ammonia or Ammonium (B1175870) Acetate (B1210297)

A widely employed and extensively documented method for synthesizing this compound is the condensation reaction of ethyl acetoacetate with either ammonia or ammonium acetate. haui.edu.vn This reaction leverages the nucleophilic addition of the nitrogen source to the keto group of ethyl acetoacetate, followed by dehydration to yield the enamine product. Ammonium acetate is often preferred as it serves as both a source of ammonia and a mild acidic catalyst. haui.edu.vnrsc.org The reaction is typically conducted in a suitable organic solvent. haui.edu.vn

The use of aqueous ammonia has also been explored. For instance, reacting ethyl acetoacetate with a 25% aqueous ammonia solution in a continuous flow reactor has demonstrated high yields. google.com Another variation involves the use of ammonium carbamate (B1207046) in methanol (B129727), which can lead to a quantitative yield of the product. chemicalbook.com

Esterification of 3-Aminocrotonic Acid

An alternative classical route to this compound is the esterification of 3-aminocrotonic acid. This method involves the direct reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst to form the corresponding ethyl ester. While this method is a fundamental organic transformation, the hydrolysis of this compound to 3-aminocrotonic acid is also a documented process, indicating the reversible nature of the reaction.

Optimized Reaction Conditions and Parameters

To enhance the yield and efficiency of this compound synthesis, particularly via the condensation of ethyl acetoacetate, various reaction parameters have been systematically investigated and optimized.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent significantly impacts the efficiency of the condensation reaction between ethyl acetoacetate and ammonium acetate. haui.edu.vn Polar protic solvents are generally favored due to their ability to dissolve the reactants and stabilize the enamine intermediate. Methanol has been identified as a particularly effective and economical solvent, providing high yields. haui.edu.vn Other solvents such as ethanol and isopropyl alcohol also facilitate the reaction, though typically with lower efficiency. haui.edu.vn Non-polar solvents like toluene (B28343) are less effective due to the poor solubility of ammonium salts. Interestingly, solvent-free conditions have also been explored, offering a "greener" alternative by eliminating the need for solvent recovery and reducing energy consumption. conicet.gov.ar

Table 1: Effect of Different Solvents on the Yield of this compound

Solvent Yield (%) Reference
Methanol 92.1 haui.edu.vn
Ethanol 84.4 haui.edu.vn
Isopropyl Alcohol 73.7 haui.edu.vn
Toluene 50.9
Solvent-free 78.3

Effect of Reaction Time and Temperature on Yield

Reaction time and temperature are critical parameters that must be carefully controlled to maximize the yield of this compound and minimize the formation of by-products. haui.edu.vnbiotage.com Studies have shown that at room temperature, the yield increases with reaction time, reaching an optimum at approximately 20 hours. haui.edu.vn Extending the reaction time beyond this point can lead to a decrease in yield due to the formation of side products. haui.edu.vn

The reaction can be performed at temperatures ranging from 20°C to 60°C. google.comgoogleapis.com In some continuous flow processes using aqueous ammonia, increasing the temperature from 30°C to 50°C resulted in an increased yield from 84% to 94%. google.com However, in other batch experiments with aqueous ammonia, an increase in temperature from 25°C to 50°C led to a decrease in yield. google.com This highlights the importance of optimizing temperature in the context of the specific reaction setup.

Table 2: Influence of Reaction Time on the Yield of this compound

Reaction Time (hours) Yield (%) Reference
14 47.8
16 65.2 haui.edu.vn
18 81.5 haui.edu.vn
20 92.0 haui.edu.vn
22 87.3 haui.edu.vn
24 83.1 haui.edu.vn

Stoichiometric Ratios of Reactants in this compound Synthesis

Table 3: Effect of Molar Ratio of Ammonium Acetate to Ethyl Acetoacetate on Yield

Molar Ratio (Ammonium Acetate : Ethyl Acetoacetate) Yield (%) Reference
1.0:1.0 76.8 haui.edu.vn
2.0:1.0 85.4 haui.edu.vn
2.5:1.0 88.2 haui.edu.vn
3.0:1.0 91.8-92.0 haui.edu.vn
4.0:1.0 84.3 haui.edu.vn
5.0:1.0 79.6 haui.edu.vn

Catalytic Approaches in this compound Formation

The synthesis of this compound often involves the reaction of ethyl acetoacetate with an ammonia source. The use of catalysts is instrumental in enhancing reaction rates and yields.

Aliphatic carboxylic acids, such as acetic acid and n-propanoic acid, have been identified as effective catalysts for this transformation. haui.edu.vn The addition of a catalytic amount of acetic acid (e.g., 10 mol%) can significantly improve the efficiency of proton transfer, leading to higher yields. In one study, the use of acetic acid as a catalyst in methanol resulted in a yield of 89%. The reaction is typically performed at temperatures ranging from 20-60°C. haui.edu.vn

Catalytic systems are advantageous as they circumvent the need for stoichiometric amounts of base, thereby minimizing waste generation. Research has also explored the use of various Lewis acid catalysts for similar transformations, highlighting their potential in promoting environmentally friendly synthesis due to their water tolerance, low toxicity, and reusability. core.ac.uk For instance, cerium(III) halides and chitosan-supported Dy(III) have been investigated as effective and recyclable catalysts in related organic syntheses. core.ac.uk

The reaction mechanism involves the formation of an enamine from the reaction of ammonia (derived from a source like ammonium acetate) with ethyl acetoacetate. haui.edu.vn The catalyst facilitates the proton transfers necessary for the condensation and subsequent dehydration steps.

A comparative look at different catalytic conditions is presented below:

Table 1: Comparison of Catalytic Conditions for this compound Synthesis
Catalyst Solvent Temperature (°C) Yield (%) Reference
Acetic Acid (10 mol%) Methanol Room Temperature 89
Acetic or n-propanoic acid Methanol, Ethanol 20-60 Not specified haui.edu.vn
None (solvent effect study) Methanol Room Temperature 92.1
None (solvent effect study) Ethanol Room Temperature 84.4

Advanced Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. For this compound, this has led to the exploration of continuous flow synthesis and the application of green chemistry principles.

Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better process control, and potential for higher yields and purity. googleapis.com This methodology has been successfully applied to the synthesis of β-amino crotonates, including this compound. googleapis.comepo.org

In a continuous flow setup, reactants are pumped through a reactor, often a heated tube, where the reaction occurs. epo.orginterchim.fr This allows for precise control over reaction parameters such as temperature, pressure, and residence time. vulcanchem.com For the synthesis of this compound, a continuous flow process can involve reacting a ketonic ester like ethyl acetoacetate with a base such as ammonia. googleapis.comepo.org

One patented process describes a continuous flow synthesis of β-aminocrotonates with yields greater than 93% and purity exceeding 99.98%. epo.org In a specific example, reacting ethyl acetoacetate with aqueous ammonia in a tubular reactor at 50°C resulted in a 94% yield. epo.org The use of flow reactors can also facilitate solvent-free conditions, further enhancing the process's green credentials. googleapis.com

Table 2: Continuous Flow Synthesis Parameters for β-Amino Crotonates

Reactants Reactor Type Temperature (°C) Residence Time Yield (%) Reference
Ethyl acetoacetate, aq. Ammonia SS316 Tubular Reactor 20 22 min 73 epo.org
Ethyl acetoacetate, aq. Ammonia SS316 Tubular Reactor 30 Not specified 84 epo.org
Ethyl acetoacetate, aq. Ammonia SS316 Tubular Reactor 50 22 min 94 epo.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijsrst.com In the context of this compound synthesis, this involves using less hazardous materials, maximizing atom economy, and designing energy-efficient processes. core.ac.ukijsrst.com

A key aspect of greening the synthesis is the use of environmentally benign solvents or solvent-free conditions. semanticscholar.org Methanol and ethanol are often preferred solvents due to their lower toxicity compared to aromatic solvents like benzene (B151609) or toluene. haui.edu.vn Solvent-free approaches, where the reactants are heated together without a solvent, have been developed for industrial-scale production to reduce costs and environmental impact.

The use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is another cornerstone of green chemistry. core.ac.uk While specific examples for this compound are emerging, the broader field of organic synthesis is increasingly adopting supported catalysts to facilitate cleaner production. core.ac.uk

Minimizing waste is also a critical goal. Catalytic approaches that avoid stoichiometric reagents contribute significantly to waste reduction. Furthermore, optimizing reaction conditions, such as the molar ratio of reactants, can maximize yield and reduce the formation of by-products. haui.edu.vn For instance, a 3:1 molar ratio of ammonium acetate to ethyl acetoacetate has been found to be optimal. haui.edu.vn

Continuous Flow Synthesis of this compound

Industrial Scale Preparation Considerations for this compound

The industrial production of this compound requires careful consideration of scalability, cost-effectiveness, and safety. The most common industrial method involves the condensation of ethyl acetoacetate with ammonium acetate.

Solvent-free methods are particularly attractive for industrial applications as they eliminate the need for solvent recovery, reducing both operational costs and environmental footprint. One such protocol involves heating ethyl acetoacetate and ammonium acetate at 60°C for 18 hours, achieving a 78.3% yield. However, this requires precise temperature control to prevent product decomposition.

Continuous flow reactors are also being employed for large-scale production, offering consistent product quality and high yields through precise control of reaction parameters. vulcanchem.com This approach is particularly suitable for managing exothermic reactions and minimizing the formation of side products.

Purification of the final product is another critical step. On an industrial scale, this might involve distillation or crystallization to achieve the desired purity. metu.edu.tr For example, in the synthesis of felodipine (B1672334), a pharmaceutical derived from this compound, the intermediate is purified to 98.5% by crystallization.

Fundamental Reactivity and Mechanistic Studies of Ethyl 3 Aminocrotonate

Ambident Nucleophilic Behavior of Ethyl 3-Aminocrotonate (C- and N-Nucleophilicity)

This compound's structure, featuring a conjugated system with an amino group and an ester, enables it to act as both a carbon and a nitrogen nucleophile. This dual reactivity, known as ambident nucleophilicity, is a cornerstone of its synthetic utility. The nitrogen atom of the amino group and the α-carbon of the crotonate backbone are both potential sites for electrophilic attack.

The regioselectivity of its reactions with electrophiles, whether at the nitrogen (N-acylation/alkylation) or the carbon (C-acylation/alkylation), is a subject of detailed study. While early research provided some initial findings on the acylation of this compound, more systematic investigations have been undertaken to understand the factors governing this selectivity. For instance, studies on the closely related mthis compound have shown a strong preference for N-acylation with various acid chlorides. This preference is influenced by the nature of the electrophile and the reaction conditions.

Primary Reaction Pathways

The versatile reactivity of this compound allows it to undergo several primary reaction pathways, making it a valuable building block in organic synthesis.

The amino group in this compound is nucleophilic and can readily participate in substitution reactions. It can react with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-nitrogen bonds. vulcanchem.com These reactions lead to the formation of substituted amines and amides, which are important intermediates for more complex molecules. For example, the reaction with phenyl chloroformate can activate the molecule for subsequent condensation reactions. cjph.com.cn

This compound readily undergoes condensation reactions with carbonyl compounds like aldehydes and ketones. These reactions are fundamental to the synthesis of various heterocyclic systems. A prominent example is the Hantzsch dihydropyridine (B1217469) synthesis, where this compound condenses with an aldehyde and a β-ketoester. uchile.clresearchgate.net This multicomponent reaction is a cornerstone for producing 1,4-dihydropyridine (B1200194) derivatives, a class of compounds with significant pharmacological applications. uchile.clnih.gov The reaction conditions for these condensations can be varied, with some procedures utilizing catalysts like p-toluenesulfonic acid in methanol (B129727) to achieve high yields of the desired products. tandfonline.com

ReactantsCatalyst/SolventProduct TypeReference
Aldehyde, β-ketoesterEthanol (B145695)1,4-Dihydropyridine researchgate.net
4-chloro-2H-chromene-3-carbaldehydep-TsOH/Methanol2H-chromenyldihydropyridine tandfonline.com
AldehydeAcetic Acid1,4-Dihydropyridine uchile.cl
1-methyl-5-nitroimidazole-2-carboxaldehyde, Nitrooxyalkyl acetoacetate (B1235776)Not specified1,4-Dihydropyridine

The ability of this compound to participate in cyclization reactions is a key feature of its chemical profile, leading to the formation of a diverse range of heterocyclic compounds. These reactions often proceed through an initial condensation or substitution followed by an intramolecular ring closure.

One of the most notable applications is in the synthesis of 1,4-dihydropyridines through the Hantzsch synthesis. uchile.clnih.govscribd.com This reaction can be performed in a single step by reacting an aldehyde, a β-ketoester, and this compound. google.com Variations of this method allow for the synthesis of unsymmetrical dihydropyridines. researchgate.netwur.nl The synthesis of quinoline (B57606) derivatives is another important application, which can be achieved through the reaction of this compound with appropriate precursors. journals.co.zaacs.org For instance, C-imidoylation of this compound followed by thermal treatment can yield 4-arylamino-3-quinolinecarboxylates. journals.co.za Furthermore, multicomponent reactions involving this compound can lead to the formation of other heterocyclic systems like 1,3-thiazines. researchgate.netresearchgate.net

Reaction TypeReactantsProductReference
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester1,4-Dihydropyridine uchile.cl
CycloadditionDichlorobenzylideneFelodipine (B1672334) google.comwipo.int
Multicomponent ReactionPhenylisothiocyanates, Acetic anhydride (B1165640)1,3-Thiazine derivative researchgate.netresearchgate.net
Cyclocondensation2-Acyl-1,4-naphthoquinonesDihydroisoquinolines
Cyclizationβ-Ketoesters1,4-dihydro-4-oxonicotinic acid esters clockss.org

Condensation Reactions of this compound

Electrophilic Additions and Conjugate Chemistry

Beyond its nucleophilic character at the nitrogen and α-carbon, the conjugated system of this compound allows it to participate in electrophilic addition and conjugate addition reactions.

This compound can act as a Michael donor, where its α-carbon attacks an activated alkene (Michael acceptor). This conjugate addition is a powerful tool for carbon-carbon bond formation. tandfonline.com For example, it can react with α,β-unsaturated carbonyl compounds in a Michael fashion. rsc.org In some instances, the Michael addition is the initial step in a cascade reaction leading to more complex cyclic structures. For example, the reaction with 2-methoxycarbonyl-1,4-benzoquinone in boiling methanol results in the Michael adduct. ugent.be This reactivity is also harnessed in multicomponent reactions that proceed via a sequence involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. beilstein-journals.orgsemanticscholar.org The formation of polymeric betaines from this compound and acrylic acid also proceeds via a Michael addition mechanism. tandfonline.com

Michael Addition Reactions of this compound

Kinetics and Structure-Reactivity Correlations in Michael Additions

Kinetic studies of the Michael addition involving this compound have provided valuable insights into the reaction mechanism. In the Hantzsch synthesis of 4-(substituted phenyl)-1,4-dihydropyridines, the reaction between ethyl m- and p-substituted 2-benzylideneacetoacetate and this compound was found to follow second-order kinetics. researchgate.netbg.ac.rs Spectrophotometric monitoring of the reaction revealed that the Michael addition of the enamine to the benzylidene compound is the slow, rate-determining step. researchgate.netbg.ac.rs

Quantitative structure-reactivity correlations using the Hammett equation showed a linear relationship between the logarithm of the rate constant (log k) and the substituent constants (σ), with positive reaction constants (ρ). researchgate.netbg.ac.rs This indicates that electron-withdrawing groups on the phenyl ring of the benzylideneacetoacetate accelerate the reaction by increasing the positive charge on the Michael acceptor, making it more susceptible to nucleophilic attack by the enamine. researchgate.net Molecular orbital calculations have supported these experimental findings. researchgate.net

Acylation Reactions and Regioselectivity (N- vs. C-Acylation)

The acylation of this compound presents a challenge in regioselectivity due to the presence of two nucleophilic centers: the nitrogen atom of the amino group and the α-carbon of the enamine system. The outcome of the reaction, leading to either N-acylated or C-acylated products, is highly dependent on the nature of the acylating agent and the reaction conditions. rsc.org

Studies have shown that the reaction of this compound with acetyl chloride in pyridine (B92270) predominantly yields N-acetylated products. jst.go.jpnih.gov In contrast, the use of ketene (B1206846) as the acylating agent leads to the formation of the C-acetylated product. jst.go.jp The use of acetic anhydride also results in N-acylation. jst.go.jp These different outcomes highlight the delicate balance of factors that control the regioselectivity of this reaction.

When α,β-unsaturated acid chlorides are used, the reaction with this compound leads to the formation of tetrahydro-2-oxopyridines. rsc.org The proposed mechanism involves initial N- or O-acylation, followed by a researchgate.netresearchgate.net sigmatropic rearrangement and subsequent cyclization. rsc.org

Table 2: Regioselectivity in the Acylation of this compound

Acylating AgentProduct TypeReference
Acetyl chloride (in pyridine)N-acetate jst.go.jpnih.gov
KeteneC-acetate jst.go.jpjst.go.jp
Acetic anhydrideN-acetate jst.go.jpjst.go.jp
Acryloyl chlorideTetrahydro-2-oxopyridine rsc.org

Advanced Mechanistic Investigations

Elucidation of Reaction Mechanisms in Multi-component Reactions

This compound is a key component in various multi-component reactions (MCRs), such as the Hantzsch dihydropyridine synthesis. beilstein-journals.org Mechanistic studies of these reactions are crucial for understanding the reaction pathways and optimizing conditions. The classical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. beilstein-journals.org It has been proposed that one equivalent of the β-ketoester reacts with ammonia to form this compound in situ. This enamine then reacts with a second molecule of the β-ketoester that has undergone a Knoevenagel condensation with the aldehyde. The final steps involve a Michael addition and cyclization to form the dihydropyridine ring. The use of pre-formed this compound in these reactions often leads to improved yields, supporting this proposed mechanism.

In other MCRs, such as the synthesis of 1,3-thiazine derivatives from this compound, phenylisothiocyanate, and acetic anhydride, detailed mechanistic studies have led to the revision of previously proposed structures. researchgate.net These investigations highlight the complexity of MCRs and the importance of thorough characterization of the reaction products to elucidate the correct mechanistic pathway. researchgate.net

Understanding Contradictory Reaction Outcomes Based on Substituent Effects

The reactivity of β-enamino esters, including this compound, can be significantly influenced by the nature of the substituents on the molecule. This can lead to contradictory reaction outcomes under seemingly similar conditions. For instance, reactions involving β-enamino esters with strongly electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, often fail to proceed as expected. The presence of the CF₃ group can lead to steric hindrance or electronic deactivation, preventing reactions like cyclization, even after prolonged heating. In contrast, aryl-substituted β-enamino esters typically undergo these reactions smoothly.

Similarly, in the reaction of arenediazonium salts with mthis compound (a close analog of this compound), the nature and position of substituents on the aryl ring influence the E/Z isomeric ratio of the resulting arylhydrazono products. cdnsciencepub.com Electron-withdrawing substituents in the ortho position of the aryl ring can affect the electron density at the nitrogen atom, influencing the reaction pathway and the preferred isomer. cdnsciencepub.com These examples demonstrate that subtle changes in the electronic and steric properties of the reactants can have a profound impact on the course of a reaction.

Synthetic Applications of Ethyl 3 Aminocrotonate in Complex Molecule Construction

Synthesis of Heterocyclic Scaffolds

The unique structural features of ethyl 3-aminocrotonate make it a valuable starting material for synthesizing diverse heterocyclic systems. Its ability to participate in various cyclization and condensation reactions has been extensively exploited to build scaffolds that are central to numerous pharmaceutical agents and biologically active molecules.

1,4-Dihydropyridines (DHPs) via Hantzsch Cyclocondensation

The most prominent application of this compound is in the Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction that has been a cornerstone of heterocyclic chemistry for over a century. researchgate.net In its modified form, this compound condenses with an aldehyde and a β-ketoester to form the 1,4-dihydropyridine (B1200194) (DHP) ring system. researchgate.net This reaction is noted for its efficiency and ability to construct polysubstituted DHPs in a single step.

Various catalysts and conditions have been developed to optimize the Hantzsch reaction. For instance, FeNH₄(SO₄)₂·12H₂O (alum) has been shown to efficiently catalyze the one-pot, three-component reaction between an aldehyde, dimedone (a β-ketoester analog), and an aminocrotonate to afford DHPs in good to excellent yields. vulcanchem.com Furthermore, microwave irradiation has emerged as a powerful tool to accelerate the synthesis, often leading to reduced reaction times and improved yields under both solvent-containing and solvent-free conditions. researchgate.net

The 1,4-DHP scaffold synthesized using this compound is the core structure of a major class of cardiovascular drugs known as calcium channel blockers. These drugs are widely used to treat hypertension and angina. clockss.org

Nifedipine: Although a symmetrically substituted DHP, its synthesis highlights the fundamental Hantzsch reaction. The synthesis of unsymmetrical analogs, which are more common clinically, relies on a modified Hantzsch approach where this compound is a key reactant. researchgate.netmdpi.com Microwave-assisted syntheses of Nifedipine have been reported, though often with moderate yields. researchgate.net

Nitrendipine: This second-generation calcium channel blocker is synthesized via a cyclocondensation reaction. One high-yield method involves the reaction of mthis compound (a close analog) with ethyl 2-(3-nitrobenzylidene)acetoacetate. chemicalbook.comacs.org The reaction, often carried out in solvents like ethanol (B145695), can be catalyzed by acids to improve efficiency and reduce the formation of ester exchange impurities. haui.edu.vnnih.gov

Felodipine (B1672334): The synthesis of this potent antihypertensive agent is a well-established application of this compound. clockss.orgresearchgate.net In a typical Hantzsch reaction, felodipine is prepared by reacting 2,3-dichlorobenzaldehyde, methyl acetoacetate (B1235776), and this compound. exlibrisgroup.comresearchgate.net An alternative, more controlled approach involves the condensation of methyl 2-(2,3-dichlorobenzylidene)acetoacetate with this compound. exlibrisgroup.compublish.csiro.aubeilstein-journals.org This method helps to avoid the formation of undesired symmetrical diester byproducts, a common issue in the classical one-pot Hantzsch reaction. exlibrisgroup.com

Table 1: Synthesis of Calcium Channel Blockers using Aminocrotonate Precursors

Drug Reactant 1 Reactant 2 Solvent/Catalyst Key Findings Yield Citations
Nitrendipine Mthis compound Ethyl 2-(3-nitrobenzylidene)acetoacetate Ionic Liquid [n-BuPy]BF₄ Ionic liquid can be recycled without loss of activity. 96% chemicalbook.com
Nitrendipine Mthis compound 3-Nitrobenzal ethyl acetoacetate Ethanol, HCl Concentrated HCl is added to control impurities. N/A haui.edu.vn
Felodipine This compound Methyl 2-(2,3-dichlorobenzylidene)acetoacetate t-Butanol Modified Hantzsch reaction to prevent side-products. 75% exlibrisgroup.com
Felodipine This compound Methyl 2-(2,3-dichlorobenzylidene)acetoacetate Ethanol, Pyridine Pyridine catalysis provides a fast, high-yield method. N/A publish.csiro.aubeilstein-journals.org

Pyridinones, Quinolones, Oxazoles, Pyrroles, and Isoxazoles

Beyond the well-known DHP synthesis, this compound is a precursor to a variety of other important heterocyclic scaffolds. dntb.gov.ua

Pyridinones: Substituted 4-hydroxy-2-pyridinones can be conveniently synthesized in a single step. For example, the condensation of this compound with an activated malonate derivative yields the pyridinone scaffold. clockss.org The reaction of ethyl aminocrotonates with derivatives of malonic acid, such as ethoxymalonyl chloride, followed by Dieckmann cyclization, is a suitable method for preparing ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates. researchgate.net

Quinolones: this compound serves as a key intermediate for quinolone synthesis. dntb.gov.ua While classical syntheses like the Conrad-Limpach reaction start with anilines and β-ketoesters, the underlying aminoacrylate intermediate is the crucial synthon. researchgate.net More directly, derivatives like ethyl N-pivaloyl-3-aminocrotonate have been used to synthesize substituted 3-aminoquinolines. vulcanchem.com

Oxazoles: The oxazole (B20620) ring can be constructed using this compound. A representative synthesis involves the cyclization of this compound with hydroxylamine (B1172632) hydrochloride to produce 5-methyl-1,2-oxazol-3-amine, a valuable intermediate for further elaboration. chemicalbook.com

Pyrroles: this compound is a versatile starting material for pyrrole (B145914) synthesis. The reaction between this compound and arylglyoxals leads to the formation of ethyl 5-aryl-4-hydroxy-2-methyl-(1H)-pyrrole-3-carboxylates. Another method involves the condensation of this compound with formamide, followed by cyclization, to yield ethyl 3-amino-1H-pyrrole-2-carboxylate. dntb.gov.ua

Isoxazoles: While many isoxazole (B147169) syntheses start from 1,3-dicarbonyl compounds, the reaction of this compound's close analog, 3-aminocrotononitrile, with hydroxylamine hydrochloride to yield 5-amino-3-methylisoxazole (B44965) demonstrates a direct pathway from β-enamino systems to this heterocycle. clockss.org

1,3-Thiazine Derivatives

This compound is a key component in the multicomponent synthesis of 1,3-thiazine derivatives. A facile, one-pot reaction between this compound, a substituted phenylisothiocyanate, and acetic anhydride (B1165640) provides access to ethyl (Z)-2,4-dimethyl-6-(phenylimino)-6H-1,3-thiazine-5-carboxylates under mild conditions. mdpi.com The reaction proceeds with high atom economy, though the choice of anhydride can influence the product and yield.

In a different approach, the condensation of this compound with β-keto isothiocyanates can lead to the formation of 2-amino-1,3-thiazines. The solvent used in this reaction plays a critical role in directing the outcome, with non-polar solvents favoring the formation of a dihydropyrimidine-2-thiol byproduct, while more polar solvents like ether or chloroform (B151607) favor the desired 1,3-thiazine.

Pyrrolo[3,4-c]pyridines Synthesis

An important application of this compound is in the synthesis of the pyrrolo[3,4-c]pyridine scaffold. Initial reports suggested that the reaction of maleimides with ethyl 3-aminocrotonates produced pyrrolo[2,3-b]pyrroles. However, a subsequent reinvestigation conclusively demonstrated that the reaction actually yields pyrrolo[3,4-c]pyridines. The process involves the condensation of the two reactants followed by a base-catalyzed cyclization, providing a convenient and improved method for accessing this specific heterocyclic system.

Isoquinoline-Containing Compounds and Isoquinolinequinones

This compound is utilized in the synthesis of complex isoquinoline (B145761) structures. For example, it reacts with 2-acylnaphthoquinones in what is described as a [3+3] cycloaddition to form isoquinolinequinones. This reaction provides a general and efficient procedure to prepare diverse and potentially cytotoxic isoquinolinequinone-containing compounds in a single step, starting from primary enaminones like this compound and 2-acyl-1,4-quinones.

Table 2: Synthesis of Various Heterocyclic Scaffolds from this compound

Heterocyclic Scaffold Reactants Reaction Type Key Conditions Product Class Citations
Pyridinone This compound, Diethyl ethoxymethylenemalonate Condensation/Cyclization Heat 4-hydroxy-2-oxo-dihydropyridine researchgate.netclockss.org
Oxazole This compound, Hydroxylamine HCl Cyclization N/A 5-methyl-1,2-oxazol-3-amine chemicalbook.com
Pyrrole This compound, Arylglyoxal Condensation/Cyclization N/A 5-aryl-4-hydroxy-2-methyl-pyrrole
1,3-Thiazine This compound, Phenylisothiocyanate, Acetic anhydride Multicomponent Reaction Mild conditions 6-(phenylimino)-6H-1,3-thiazine mdpi.com
Pyrrolo[3,4-c]pyridine This compound, Maleimide (B117702) Condensation/Cyclization Base-catalyzed Dioxo-tetrahydropyrrolo[3,4-c]pyridine
Isoquinolinequinone This compound, 2-Acylnaphthoquinone [3+3] Cycloaddition N/A Dioxo-tetrahydrobenzo[g]isoquinoline

Indole (B1671886) Derivatives via Nenitzescu Condensation

The Nenitzescu indole synthesis, a well-established method for preparing 5-hydroxyindole (B134679) derivatives, prominently features this compound. This reaction involves the condensation of a 1,4-benzoquinone (B44022) with an aminocrotonate. organicreactions.orgrevistadechimie.rowikipedia.org

Detailed Research Findings:

First reported by Costin Nenițescu in 1929, the reaction between p-benzoquinone and this compound in boiling acetone (B3395972) yields ethyl 5-hydroxy-2-methylindole-3-carboxylate. organicreactions.org The general mechanism involves a Michael addition of the enamine to the benzoquinone, followed by cyclization and subsequent aromatization to form the indole ring system. revistadechimie.rowikipedia.orguninsubria.it The reaction conditions, particularly the solvent, can significantly influence the outcome. revistadechimie.ro For instance, the reaction of p-benzoquinone with ethyl 3-aminocinnamate in acetic acid yields the expected indole, while the reaction is unsuccessful in acetone, chloroform, or dichloromethane. revistadechimie.ro

Studies have shown that the condensation of 2-alkyl-1,4-benzoquinones with this compound can produce both 6-alkyl- and 7-alkyl-5-hydroxyindole isomers. scribd.com The ratio of these isomers is influenced by the steric bulk of the substituents on both the quinone and the crotonate nitrogen. scribd.com In some cases, Michael-type adducts can be isolated and subsequently converted to the corresponding indoles. scribd.comacs.org The Nenitzescu reaction has been utilized in the synthesis of various complex molecules, including diterpene indoles. mdpi.com

Table 1: Examples of Nenitzescu Condensation with this compound
Reactant 1Reactant 2ProductReference
p-BenzoquinoneThis compoundEthyl 5-hydroxy-2-methylindole-3-carboxylate organicreactions.org
2-Carbomethoxy-1,4-benzoquinoneThis compoundEthyl 4-carbomethoxy-5-hydroxy-2-methylindole-3-carboxylate acs.org
1a,4a-Dehydroquinopimaric acidThis compoundDiterpene indole mdpi.com

Formation of Other Functionally Important Compounds

Beyond indole synthesis, this compound is a precursor to a variety of other valuable compounds.

This compound is a key component in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs), commonly known as Hantzsch esters. nih.gov These compounds have gained significant attention as reagents in visible-light photoredox catalysis. scispace.commdpi.com

Detailed Research Findings:

The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source. A modified Hantzsch synthesis utilizes this compound directly. uchile.cl For instance, the reaction of an aldehyde with two equivalents of this compound leads to the formation of symmetrically substituted 1,4-DHPs. uchile.cl The reaction conditions can be varied, including the use of microwave irradiation to accelerate the synthesis. nih.gov

Hantzsch esters can be readily prepared from glyoxals, ethyl acetoacetate, and this compound. mdpi.com These acyl-1,4-DHPs can release acyl radicals upon direct excitation with visible light. mdpi.com A heterogeneous photocatalyst, K-PHI, has been used to synthesize a substituted Hantzsch ester from acetaldehyde (B116499) and this compound. scispace.com The reaction of 2,3-dichlorobenzylidene acetoacetate with this compound is a key step in the synthesis of the calcium channel blocker Felodipine. google.com

Table 2: Synthesis of Hantzsch Esters from this compound
Aldehydeβ-Ketoester SourceProductCatalyst/ConditionsReference
Various aldehydesThis compoundSymmetrically substituted 1,4-DHPsAcetic acid, <60°C uchile.cl
AcetaldehydeThis compoundSubstituted Hantzsch esterK-PHI photocatalyst scispace.com
2,3-DichlorobenzaldehydeMethyl acetoacetate and this compoundFelodipineToluene (B28343), 25-30°C google.com

The reaction of this compound with maleimides leads to the formation of aminovinylsuccinimides. acs.orgresearchgate.net

Detailed Research Findings:

The reaction between maleimide and this compound yields an aminovinylsuccinimide adduct. acs.orgresearchgate.net This adduct can be further transformed; for example, upon heating, it can convert to a pyrrolinonacetamide, which can then be cyclized to form a pyrrolo[2,3-b]pyrrole. acs.orgresearchgate.net A reinvestigation of this reaction showed that under certain conditions, pyrrolo[3,4-c]pyridines are formed instead of the previously reported pyrrolo[2,3-b]pyrroles. researchgate.netacs.orgacs.org The reaction of N-(p-tolyl)-maleimide with enaminones, including those derived from this compound, has also been studied. researchgate.net

This compound itself is a β-enamino ester and serves as a precursor for the synthesis of other enamines, enaminones, and enamides.

Detailed Research Findings:

Enamines can be synthesized by the reaction of ethyl acetoacetate with various amines. tandfonline.com this compound can undergo N-acylation with acid chlorides in the presence of pyridine to regioselectively form enamides. In contrast, reaction with α,β-unsaturated acid chlorides can lead to 3,4-dihydropyridin-(2H)-ones via a acs.orgacs.org sigmatropic rearrangement of the intermediate N-enamide. The synthesis of enaminones can be achieved through various methods, including the reaction of β-dicarbonyl compounds with amines. this compound can also be used to prepare other enaminones; for example, its reaction with 2-aminoethanol yields methyl 3-((2-hydroxyethyl)amino)but-2-enoate. nih.gov

Table 3: Synthesis of Enamines, Enaminones, and Enamides
Reactant 1Reactant 2Product TypeReference
Ethyl acetoacetateVarious aminesN-substituted ethyl 3-aminocrotonates (Enamines) tandfonline.com
This compoundAcid chloridesEnamides
This compound2-AminoethanolSubstituted Enaminone nih.gov

This compound and its N-substituted derivatives are used as monomers in the synthesis of novel polymeric betaines. tandfonline.comtandfonline.comresearchgate.net

Detailed Research Findings:

N-substituted alkyl derivatives of this compound can be obtained by the condensation of ethyl acetoacetate with various amines, aminoalcohols, and amino acids. tandfonline.comresearchgate.net These monomers can then undergo a Michael addition reaction to form linear and crosslinked polybetaines. tandfonline.comtandfonline.comfarmaciajournal.com The synthesis of these polymeric betaines has been demonstrated through both spontaneous and radical polymerization. researchgate.net For example, novel linear and crosslinked betaine-type polyampholytes have been synthesized from acrylic acid and this compound. The polymerization of amino acid derivatives of this compound has also been reported. library.kz

Enamines, Enaminones, and Enamides

Role as a Versatile Intermediate in Drug Design and Discovery

This compound (EAC) is a pivotal organic intermediate widely utilized in medicinal chemistry for the construction of complex, biologically active molecules. guidechem.com Its value stems from its unique β-enamino ester structure, which possesses a conjugated system with an amino group and an ester moiety. This configuration allows it to act as an ambident nucleophile, participating in a wide array of chemical reactions crucial for building diverse molecular scaffolds. Its versatility has made it a cornerstone in the synthesis of numerous pharmaceuticals, particularly those based on heterocyclic frameworks. guidechem.comhaui.edu.vn

The most prominent application of this compound in drug synthesis is its role in the Hantzsch pyridine synthesis. This classic multi-component reaction is a highly effective method for creating 1,4-dihydropyridine (DHP) derivatives. DHPs are a major class of calcium channel blockers used extensively in the treatment of cardiovascular diseases like hypertension and angina pectoris. haui.edu.vn In this synthesis, this compound is condensed with an aldehyde and a β-ketoester to form the dihydropyridine (B1217469) ring. This pathway has been instrumental in the industrial synthesis of several key cardiovascular drugs. haui.edu.vn

Beyond the well-established dihydropyridines, the reactivity of this compound allows for the synthesis of a broad spectrum of other heterocyclic compounds with therapeutic potential. Researchers have successfully used it as a precursor for pyridinones, quinolones, pyrroles, and isoxazoles. haui.edu.vnfrontiersin.org For instance, the condensation of this compound with activated malonate derivatives provides a direct, single-step route to 4-hydroxy-2-pyridinone scaffolds. frontiersin.org These structures are of significant interest in medicinal chemistry and have been explored for various applications, including as potential kinase inhibitors. frontiersin.org

Detailed research has demonstrated the utility of this compound in the discovery of novel therapeutic agents. In one area of research, it was used as a key building block in the Hantzsch synthesis to prepare a novel class of 2-(4-heterocyclylphenyl)-1,4-dihydropyridines that act as antagonists against Platelet-Activating Factor (PAF). nih.gov This work led to the identification of a highly potent and selective PAF antagonist, UK-74,505, which was selected for clinical evaluation. nih.gov

Furthermore, this compound has been employed in the development of potential antimalarial drugs. A study focused on the discovery of new antimalarials identified a potent pyrrolone-based compound through phenotypic screening. acs.org An efficient, three-step synthesis for this compound and its analogs was subsequently developed, which involved the initial acylation of this compound. acs.org This highlights how EAC can be integral to the rapid development and optimization of novel drug candidates.

The compound's reactivity has also been harnessed to create new cytotoxic agents for cancer research. In one study, 2-acylnaphthoquinones were reacted with mthis compound (a close analog of EAC) to produce novel quinone-amino acid conjugates. mdpi.com These new compounds were evaluated for their cytotoxic activity against several human cancer cell lines, demonstrating the role of aminocrotonates in generating compounds for oncological research. mdpi.com

Table 1: Bioactive Scaffolds Synthesized from this compound

Bioactive ScaffoldSynthetic RouteTherapeutic Area/Potential ApplicationReferences
1,4-DihydropyridinesHantzsch CyclocondensationCardiovascular (Calcium Channel Blockers) , , haui.edu.vn
1,4-DihydropyridinesHantzsch SynthesisPlatelet-Activating Factor (PAF) Antagonists nih.gov
4-Hydroxy-2-PyridinonesCondensation with Malonate DerivativesKinase Inhibitors frontiersin.org
PyrrolonesMulti-step synthesis involving acylationAntimalarial Agents acs.org
Quinone ConjugatesReaction with AcylnaphthoquinonesCytotoxic Agents for Cancer Research mdpi.com

Table 2: Examples of Drug Molecules and Candidates Derived from this compound

Compound NameDrug Class / ActivityKey Synthetic Step Involving EACResearch FindingReferences
FelodipineCalcium Channel BlockerHantzsch Dihydropyridine SynthesisAn intermediate for a widely used antihypertensive drug. , haui.edu.vn
NisoladipineCalcium Channel BlockerHantzsch Dihydropyridine SynthesisA key intermediate for this cardiovascular therapeutic. , haui.edu.vn
BenidipineCalcium Channel BlockerHantzsch Dihydropyridine SynthesisUsed as a starting material for this antihypertensive agent. , haui.edu.vn
UK-74,505PAF AntagonistHantzsch Dihydropyridine SynthesisIdentified as a potent and selective antagonist (IC50 = 4.3 nM), selected for clinical trials. , nih.gov
Pyrrolone 8aAntimalarial AgentAcylation followed by cyclization and condensationPotent activity against P. falciparum (EC50 ~9 nM). acs.org

Spectroscopic and Structural Characterization Studies of Ethyl 3 Aminocrotonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their connectivity within a molecule. For ethyl 3-aminocrotonate, ¹H NMR spectra are crucial for analyzing its isomeric forms. Research indicates that this compound predominantly exists in the intramolecularly hydrogen-bonded Z-form in solvents like deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO). oup.comoup.com This stability is attributed to the formation of a pseudo-aromatic ring through conjugation. tandfonline.com

A study of this compound in DMSO-d₆ revealed specific chemical shifts that confirm the Z-isomer. haui.edu.vnresearchgate.net The signals corresponding to the ethyl group protons appear as a triplet around δ 1.121-1.149 ppm (CH₃) and a quartet around δ 3.936-3.978 ppm (CH₂). haui.edu.vnresearchgate.net The methyl group attached to the double bond resonates as a singlet at approximately δ 1.807 ppm, and the vinyl proton appears as a singlet around δ 4.287 ppm. haui.edu.vnresearchgate.net The two protons of the amino group give rise to two distinct singlets at δ 6.918 and δ 7.709 ppm, further supporting the presence of the Z-isomer due to the intramolecular hydrogen bond. haui.edu.vnresearchgate.net

Table 1: ¹H NMR Chemical Shifts for (Z)-Ethyl 3-aminocrotonate in DMSO-d₆

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (ethyl) 1.121 - 1.149 Triplet (t) 7.0
CH₂ (ethyl) 3.936 - 3.978 Quartet (q) 7.0
C=C-CH₃ 1.807 Singlet (s) -
C=CH 4.287 Singlet (s) -
NH₂ 6.918 Singlet (s) -
NH₂ 7.709 Singlet (s) -

Data sourced from a study by Tan et al. (2019). haui.edu.vnresearchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the case of this compound and its derivatives, ¹³C NMR helps in assigning the signals for each carbon atom, including the carbonyl group, the olefinic carbons, and the carbons of the ethyl and methyl groups. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, offering insights into the effects of substituents on the carbon skeleton. oup.com For instance, the carbon atoms of the carbonyl group and the double bond appear at characteristic downfield shifts.

Table 2: Representative ¹³C NMR Data for an Acylated Derivative of Mthis compound

Carbon Atom Chemical Shift (δ, ppm)
C-4 21.33
COCH₃ 24.83
OCH₃ 50.84
C-2 95.36
C-3 154.65
C=O 168.53
NHCO 168.55

Data for (Z)-methyl 3-acetamido-but-2-enoate, a derivative of mthis compound.

¹H NMR Spectroscopy for Proton Environment Elucidation and Isomer Analysis (e.g., Z-forms)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. haui.edu.vn The presence of an ester group is indicated by a strong C=O stretching vibration, while the N-H stretching vibrations of the primary amine are also prominent. haui.edu.vnavantorsciences.com

A study reported the following characteristic IR absorption bands for this compound: N-H stretching vibrations at 3452.91 cm⁻¹ and 3337.34 cm⁻¹, a C=O stretch from the ester at 1716.31 cm⁻¹, and a C=O stretch from the ketone tautomer at 1660.16 cm⁻¹. haui.edu.vn Additionally, a C-O bond absorption is observed at 1162.2 cm⁻¹. haui.edu.vn Commercial suppliers also confirm the IR spectrum conforms to the expected structure. avantorsciences.comthermofisher.com The NIST WebBook provides access to the gas-phase IR spectrum of this compound for reference. nist.gov

Table 3: Key IR Absorption Bands for this compound

Functional Group Absorption Band (cm⁻¹)
N-H Stretch 3452.91, 3337.34
C=O Stretch (Ester) 1716.31
C=O Stretch (Ketone tautomer) 1660.16
C-O Stretch 1162.2

Data from a study by Tan et al. (2019). haui.edu.vn

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation patterns, which can provide further structural information. For this compound, the molecular weight is 129.16 g/mol . avantorsciences.comsigmaaldrich.com Mass spectrometry confirms this molecular weight. haui.edu.vn In one study, the ESI (+)-MS/MS analysis showed a protonated molecule [M+H]⁺ at m/z 129.8 and a sodium adduct [M+Na]⁺ at m/z 152.8. haui.edu.vn The NIST WebBook also provides the mass spectrum of this compound. nist.gov

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density to determine the precise arrangement of atoms in three-dimensional space. vulcanchem.com This technique has been used to determine the crystal structure of derivatives of this compound. researchgate.netscispace.com For example, the crystal structure of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, a product derived from the reaction of this compound, was elucidated using X-ray diffraction. scispace.comresearchgate.net Such studies are crucial for confirming the stereochemistry and molecular conformation of these compounds.

Tautomeric Transitions and Stereochemical Peculiarities of this compound

This compound can exist in different tautomeric forms, primarily the enamine and imine forms. tandfonline.com The enamine tautomer is generally more stable, particularly due to the formation of an intramolecular hydrogen bond, which leads to a pseudo-aromatic ring structure. tandfonline.com This stabilization favors the Z-isomer. tandfonline.com The tautomeric equilibrium can be influenced by factors such as the solvent. oup.com While esters like this compound tend to exist predominantly in the Z-form, related amides can exist as a mixture of Z and E isomers in DMSO solution. oup.comoup.com The stereochemical arrangement, particularly the Z-configuration, is a key feature influencing the reactivity and synthetic utility of this compound and its derivatives. vulcanchem.com

Theoretical and Computational Chemistry Studies on Ethyl 3 Aminocrotonate

Molecular Orbital (MO) Calculations for Reactivity Prediction

Molecular orbital (MO) theory is fundamental to understanding the reactivity of ethyl 3-aminocrotonate. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in predicting the sites of electrophilic and nucleophilic attack.

Calculations, often performed using methods like Density Functional Theory (DFT), can determine the energies and spatial distributions of these orbitals. For this compound, an enamine, the HOMO is typically localized on the nitrogen atom and the β-carbon of the double bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the carbonyl carbon and the α-carbon, indicating these as likely sites for nucleophilic attack. This distribution of frontier orbitals helps explain the ambident nature of enamines, which can react at either the nitrogen or the carbon atom. niscair.res.in

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of reactions involving this compound. This allows for the identification of reaction intermediates and the calculation of activation energies for various possible reaction pathways.

A notable example is the Hantzsch synthesis of 1,4-dihydropyridines, where this compound is a key reactant. researchgate.netbg.ac.rs Computational studies have been used to model the reaction between this compound and an ethyl m- or p-substituted 2-benzylideneacetoacetate. researchgate.net By systematically changing the distance between the reacting atoms, researchers can locate transition states and intermediates along the reaction coordinate. researchgate.net For instance, in the Michael addition step, a shallow energy minimum might be found at a certain distance between the reactants, followed by a transition state at a closer distance, which is confirmed by vibration analysis showing a single negative frequency. researchgate.net These calculations provide a detailed atomistic view of the reaction mechanism, confirming that the Michael addition is often the rate-determining step. bg.ac.rs

The influence of solvents on reaction pathways can also be simulated using implicit or explicit solvent models, offering a more realistic representation of the reaction environment.

Structure-Reactivity Correlations and Quantitative Analyses

Quantitative structure-reactivity correlations (QSRR) are used to establish mathematical relationships between the structure of reactants and their reaction rates. In the context of this compound, QSRR studies have been applied to the Hantzsch synthesis. researchgate.netbg.ac.rs

The kinetics of the reaction between this compound and various substituted benzylideneacetoacetates can be followed experimentally, often by spectrophotometry. bg.ac.rs The logarithm of the second-order rate constants (log k) is then correlated with substituent constants (like Hammett constants σ, σ+, σI, and σR) using linear regression analysis. bg.ac.rs The positive values of the reaction constants (ρ) obtained from these correlations indicate that the reaction is favored by electron-withdrawing substituents on the benzylidene ring. bg.ac.rs This supports a mechanism where there is a buildup of negative charge in the transition state at the reaction center of the substituted benzylideneacetoacetate, consistent with a Michael addition where the enamine acts as the nucleophile. bg.ac.rs

Preliminary Theoretical Interpretations of Regioselectivity and Stereoselectivity

This compound and similar enamines can react with electrophiles at either the nitrogen or the β-carbon, leading to issues of regioselectivity. niscair.res.in Theoretical studies can help to explain and predict the preferred site of reaction.

In the acylation of mthis compound, a closely related compound, the choice of acid chloride and the base used can lead to either N-acylation or C-acylation. niscair.res.in Theoretical interpretations suggest that the electron-withdrawing or donating nature of the substituent on the enamine plays a crucial role in determining the site of acylation. For example, it has been observed that mthis compound tends to be a better precursor for N-acylated products (enamides).

Computational studies can also shed light on stereoselectivity. For instance, in reactions forming 1,4-dihydropyridines, the stereochemistry of the final product can be influenced by the reaction conditions. Theoretical modeling can help to understand the relative stabilities of different stereoisomeric transition states, thereby explaining the observed product distribution. mdpi.com In some cases, the Z-isomer is found to be the predominant or exclusive product, a finding that can be rationalized through computational analysis of the transition state geometries. haui.edu.vnresearchgate.net

Advanced and Emerging Research Frontiers Involving Ethyl 3 Aminocrotonate

Applications in Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. Ethyl 3-aminocrotonate plays a crucial role in this field, primarily as a precursor to Hantzsch esters, which are widely used as reductants in photoredox cycles.

Detailed research has demonstrated that this compound can be used to synthesize a variety of 1,4-dihydropyridines (DHPs), commonly known as Hantzsch esters. The synthesis typically involves a multi-component reaction where this compound is condensed with an aldehyde and another equivalent of a β-ketoester, such as ethyl acetoacetate (B1235776). core.ac.ukacs.orgtesisenred.net These Hantzsch esters are excellent organic reductants and have been instrumental in the development of numerous photoredox-mediated transformations. For instance, their application in dual catalysis systems, such as Ni/photoredox catalysis, has facilitated the coupling of a diverse range of alkyl feedstocks, including aliphatic carboxylic acids and alkyl bromides, which are important for creating chemical diversity in platforms like DNA-Encoded Library (DEL) technology. core.ac.uktesisenred.net

The general synthesis of Hantzsch esters using this compound can be summarized as follows:

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
This compoundAldehydeEthyl AcetoacetateTetrabutylammonium hydrogen sulfate (B86663) (Bu4NHSO4), 80-85°C1,4-Dihydropyridine (B1200194) (Hantzsch Ester)

This table summarizes a common procedure for synthesizing Hantzsch esters, which are key reagents in photoredox catalysis. core.ac.ukacs.orgtesisenred.net

The mild and modular nature of these photochemical methods allows for the generation of complex chemical structures with a high density of functional groups, opening new avenues for creating bioactive molecules. core.ac.uk

Development of Novel Polymeric Materials

This compound is a key monomer in the synthesis of innovative polymeric materials, particularly polymeric betaines and polycarbobetaines. tandfonline.comresearchgate.net These polymers are characterized by the presence of both cationic and anionic groups on the same monomer unit, bestowing them with unique stimuli-responsive properties.

The synthesis pathway often involves a Michael addition reaction between this compound and an unsaturated carboxylic acid, such as acrylic acid, followed by polymerization. researchgate.nettandfonline.com This process leads to the formation of linear or crosslinked polymers with zwitterionic characteristics. researchgate.net For example, the radical polymerization of this compound with acrylic acid yields poly(carboxythis compound) (PCEAC), a water-soluble polycarbobetaine. researchgate.net

These polymers exhibit sensitivity to external stimuli like pH, ionic strength, and temperature, making them "smart" materials with potential applications in various fields. tandfonline.comtandfonline.com Their ability to undergo conformational and phase transitions in response to environmental changes is a key area of research. researchgate.net For instance, the zwitterionic functional groups in PCEAC give it a strong ability to chelate metal ions, with studies showing a maximal adsorption capacity of 253 ± 11 mg of copper per gram of polymer at a pH of 6. researchgate.net

Polymer TypeMonomersKey PropertiesPotential Applications
Polymeric BetainesThis compound, N-substituted aminocrotonatesStimuli-responsive (pH, ionic strength, electric field)Modeling biomacromolecule transitions, smart gels
Polycarbobetaines (e.g., PCEAC)This compound, Acrylic AcidWater-soluble, pH-sensitive, metal chelationMetal ion recovery, drug delivery

This table highlights the types of polymers synthesized from this compound and their significant properties and applications. tandfonline.comresearchgate.net

Exploration of Biologically Active Conjugates (e.g., Quinone-Amino Acid Conjugates)

This compound's ambident nucleophilic character makes it a valuable reagent in the synthesis of biologically active conjugates. nih.gov A significant area of research is its reaction with quinone derivatives to form complex heterocyclic structures with potential therapeutic properties.

Studies have shown that the reaction of this compound with 2-acyl-1,4-naphthoquinones can lead to the formation of dihydroxyisoquinoline derivatives through a formal [3+3] cycloaddition process. nih.gov This reactivity contrasts with that of simple amino acid esters, which typically form Michael-type adducts. This demonstrates the unique ability of this compound to act as a C,N-ambident nucleophile, enabling the construction of complex quinone-based scaffolds. nih.gov

Furthermore, this compound has been used to synthesize novel diterpene-based conjugates. In one study, it was reacted with a derivative of dehydroabietic acid to produce new molecules that were evaluated for their inhibitory properties against α-glucosidase, an enzyme relevant to diabetes management. mdpi.com Another example includes the synthesis of Mecarbinate, a drug compound, which is formed from the reaction of an this compound derivative with para-benzoquinone. wikipedia.org These examples underscore the utility of this compound in creating novel conjugates by linking its core structure to complex natural products or pharmacologically relevant quinones.

Reactant ClassThis compound Reaction TypeResulting StructureBiological Relevance
2-Acylnaphthoquinones[3+3] CycloadditionDihydroxyisoquinolinequinonesCytotoxic activity against cancer cell lines
Diterpene QuinonesCondensation/CyclizationDiterpene-Indole Conjugatesα-Glucosidase inhibition
Para-benzoquinoneCondensationN-substituted quinone derivativeForms the drug Mecarbinate

This table outlines the synthesis of biologically active conjugates using this compound with various quinone-containing compounds. nih.govmdpi.comwikipedia.org

Continuous Improvement of Sustainable Synthetic Methodologies

The synthesis of this compound itself has been a subject of research focused on improving efficiency, yield, and sustainability. Traditional methods involve the condensation of ethyl acetoacetate with an ammonia (B1221849) source, and recent studies have focused on optimizing these conditions.

Research has identified that using methanol (B129727) as a solvent at room temperature for approximately 20 hours, with a 3:1 molar ratio of ammonium (B1175870) acetate (B1210297) to ethyl acetoacetate, can produce yields as high as 92%. haui.edu.vn This represents a significant improvement in efficiency for laboratory-scale synthesis.

For industrial-scale production, a major advancement has been the development of solvent-free and continuous flow methodologies. google.com A patented process describes a continuous flow synthesis where ethyl acetoacetate is reacted with aqueous ammonia in a tubular reactor. google.com This method not only reduces environmental impact by eliminating organic solvents but also significantly shortens reaction times and allows for easier product isolation. Under optimized continuous flow conditions (50°C, 22-minute residence time), yields can reach 94%. google.com These green chemistry approaches are crucial for making the production of this important intermediate more economical and environmentally friendly. vulcanchem.com

Synthesis MethodKey ConditionsYieldSustainability Aspect
Optimized BatchMethanol solvent, 20 hrs, 3:1 NH4OAc:EAA ratio92%High yield under mild conditions
Solvent-Free BatchNeat reactants, 60°C, 18 hrs78.3%Eliminates solvent use and recovery
Continuous FlowTubular reactor, 20-60°C, <30 min residence time>93%Reduced waste, short reaction time, high throughput

This table compares different synthetic methodologies for this compound, highlighting the trend towards more sustainable processes. haui.edu.vngoogle.com

Future Perspectives in Medicinal Chemistry Scaffold Development

This compound is a highly valued building block for creating "privileged scaffolds" in medicinal chemistry. These are molecular frameworks that are capable of binding to multiple biological targets, making them foundational for drug discovery programs.

One of the most prominent applications is in the synthesis of pyridinone and dihydropyridine (B1217469) rings. frontiersin.orgfarmaciajournal.com For instance, this compound can be condensed with malonate derivatives in a single, base-free step to conveniently afford 4-hydroxy-2-pyridinone with a high yield of 75%. frontiersin.orgnih.gov The pyridinone scaffold is found in a growing number of FDA-approved drugs and exhibits a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.gov

The versatility of this compound extends to the creation of other important heterocyclic systems through multi-component reactions. It is a key reagent in the Hantzsch dihydropyridine synthesis, which forms the core of several calcium channel blockers. haui.edu.vn Furthermore, it has been used in the synthesis of more complex fused systems like chromenopyridines, which also exhibit a wide range of biological properties. mdpi.com The ability of this compound to participate in elegant and switchable multi-component reactions allows for the rapid generation of diverse libraries of nitrogen-containing heterocycles, which are essential for exploring new chemical space in the search for future therapeutics. acs.org

Q & A

Q. What are the primary synthetic applications of Ethyl 3-aminocrotonate in medicinal chemistry?

this compound is a key intermediate in synthesizing 1,4-dihydropyridines (1,4-DHPs), which are critical for calcium channel blockers like Nitrendipine and Felodipine. For example, it participates in Hantzsch cyclocondensation with aldehydes (e.g., 3-nitrobenzaldehyde) and β-keto esters to form dihydropyridine scaffolds. This method achieves yields up to 96% in ionic liquids like n-butyl pyridinium tetrafluoroborate, which enhances reaction efficiency and recyclability .

Q. How is this compound utilized in Hantzsch synthesis?

In modified Hantzsch reactions, this compound reacts with β-keto esters (e.g., ethyl acetoacetate) and aldehydes under refluxing ethanol or toluene. For instance, it forms 3-ethyl 5-methyl 1,4-dihydropyridine derivatives, which are precursors to antihypertensive drugs. The reaction requires precise stoichiometry (e.g., 2.0 equiv. of this compound) and catalysts like piperidine acetate. Structural confirmation involves NMR, FT-IR, and X-ray crystallography .

Q. What characterization techniques confirm the structure of this compound derivatives?

Key methods include:

  • Nuclear Magnetic Resonance (¹H/¹³C NMR): Assigns proton and carbon environments in dihydropyridine scaffolds.
  • X-ray Crystallography: Resolves stereochemical configurations (e.g., Z/E isomerism in β-enamino esters) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weights of complex intermediates (e.g., 1,4-DHPs with azide click chemistry products) .

Advanced Research Questions

Q. How do reaction conditions influence the cyclocondensation efficiency of this compound in dihydropyridine formation?

  • Solvent Effects: Ionic liquids (e.g., n-butyl pyridinium tetrafluoroborate) improve yields (96%) compared to ethanol (70–80%) by stabilizing intermediates .
  • Catalysts: NaH in THF facilitates etherification of Ethyl 4-chloroacetoacetate, while Yb(OTf)₃ accelerates multicomponent reactions but may induce side reactions like benzyl alcohol elimination .
  • Temperature: Refluxing methanol or toluene (60–80°C) optimizes cyclization, while lower temperatures lead to incomplete reactions .

Q. What explains contradictory outcomes in reactions of this compound with β-enamino esters under different substituents?

Reactions with β-enamino esters bearing electron-withdrawing groups (e.g., CF₃) often fail due to steric hindrance or electronic deactivation. For example, Ethyl 3-amino-1,1,1-trifluorocrotonate resists cyclization even after prolonged heating, yielding unreacted starting material (82% recovery). In contrast, aryl-substituted β-enamino esters proceed smoothly, as confirmed by X-ray analysis of 3-ethoxycarbonyl-1,2,5-thiadiazole products .

Q. How do physicochemical factors affect interpolymer complex (IPC) formation involving this compound-based polymers?

IPCs formed with polyelectrolytes (e.g., polyacrylic acid) show:

  • pH Sensitivity: Swelling transitions occur at pH 4–6 due to protonation/deprotonation of amino groups.
  • Thermal Responsiveness: Coil-to-globule transitions above 40°C reduce viscosity by 1–2 orders of magnitude.
  • Ionic Strength Effects: High NaCl concentrations (>0.5 M) collapse IPC networks by screening electrostatic interactions .

Q. What strategies optimize yield in multicomponent reactions using this compound?

  • Additives: 4 Å molecular sieves absorb water, preventing hydrolysis of imine intermediates in Hantzsch reactions .
  • Click Chemistry: Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound-derived 1,4-DHPs achieves >85% yield in ambient conditions .
  • Workflow Design: Sequential steps (e.g., azide tethering before cyclocondensation) minimize side reactions in amlodipine bioisostere synthesis .

Data Contradiction Analysis

Example: In IPC studies, linear polymers of this compound exhibit high viscosity (η ≈ 500 mPa·s), but IPCs reduce this to <10 mPa·s. Contradictions arise in solvent quality effects: polar solvents (water) enhance IPC swelling, while nonpolar solvents (toluene) collapse networks. Researchers must validate solvent compatibility using rheology and dynamic light scattering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.